molecular formula C12H7BrO2 B15131151 1-Bromodibenzofuran-2-ol

1-Bromodibenzofuran-2-ol

Cat. No.: B15131151
M. Wt: 263.09 g/mol
InChI Key: IJNAHWROJYGEGL-UHFFFAOYSA-N
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Description

1-Bromodibenzo[b,d]furan-2-ol is an organic compound with the molecular formula C12H7BrO2. It is a derivative of dibenzofuran, where a bromine atom is substituted at the first position and a hydroxyl group at the second position of the dibenzofuran ring.

Preparation Methods

The synthesis of 1-Bromodibenzo[b,d]furan-2-ol typically involves the bromination of dibenzofuran followed by hydroxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation step can be achieved using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Bromodibenzo[b,d]furan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming dibenzofuran-2-ol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromodibenzo[b,d]furan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromodibenzo[b,d]furan-2-ol involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H7BrO2

Molecular Weight

263.09 g/mol

IUPAC Name

1-bromodibenzofuran-2-ol

InChI

InChI=1S/C12H7BrO2/c13-12-8(14)5-6-10-11(12)7-3-1-2-4-9(7)15-10/h1-6,14H

InChI Key

IJNAHWROJYGEGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3Br)O

Origin of Product

United States

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